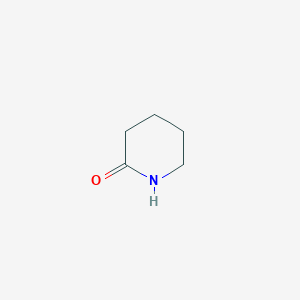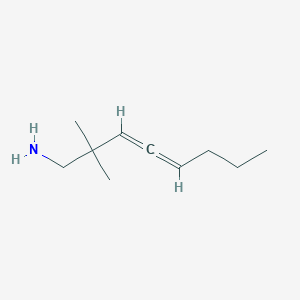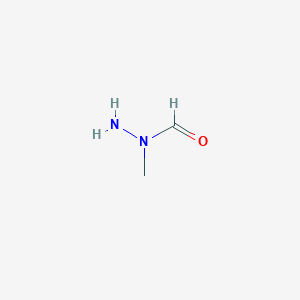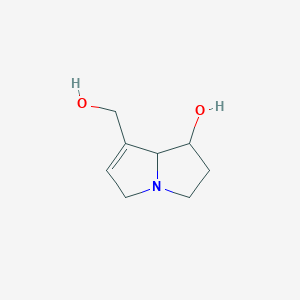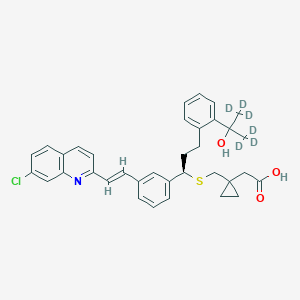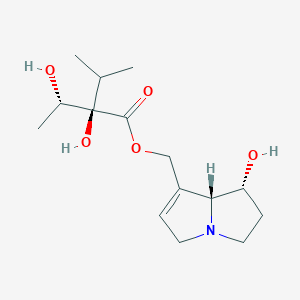
Indicine
Übersicht
Beschreibung
Indicine is a pyrrolizidine alkaloid found in various plants, particularly those belonging to the Boraginaceae family. Pyrrolizidine alkaloids are known for their complex structures and significant biological activities, including both therapeutic and toxic effects. This compound, like other pyrrolizidine alkaloids, has been studied for its potential medicinal properties as well as its toxicological impact.
Wirkmechanismus
Target of Action
Indicine primarily targets the endoplasmic reticulum (ER) . The ER is an important site for protein biosynthesis, and any disturbances in its homeostasis can lead to protein folding or misfolding in the ER lumen, a condition called ER stress .
Mode of Action
This compound interacts with its targets through a process known as unfolded protein response (UPR) . This response is triggered when there is an imbalance in the ER, leading to protein folding or misfolding . This compound, as an ER stress inhibitor, can help maintain ER homeostasis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein biosynthesis and ER stress . When ER stress occurs, it triggers the UPR, which then affects various downstream effects such as transcription, DNA repair, replication, and recombination .
Pharmacokinetics
indicum scored a significant glide score of -5.54 kcal/mol in docking studies, suggesting potential bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the improvement of ER homeostasis . By inhibiting ER stress, this compound can potentially improve the cryotolerance of bovine blastocysts, possibly through the modulation of ER and oxidative stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound cattle have evolved to adapt to different environments, such as cold and hot climates . This adaptability could be linked to the genetic diversity and unique contribution of SVs (Structural Variations) in East Asian cattle to environmental adaptation .
Biochemische Analyse
Biochemical Properties
Indicine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with transcription factors such as HNF4, MEF2, and SOX factors, which are master regulators of the epigenomic profile in different tissues . These interactions are essential for regulating gene expression and maintaining cellular homeostasis.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in this compound cattle, this compound has been shown to impact the chromatin accessibility landscape, which in turn affects transcription, DNA repair, replication, and recombination . These effects are crucial for cell differentiation, development, and overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been identified to interact with regulatory elements in open chromatin regions, making binding sites available to transcription factors and the transcription machinery . This interaction is pivotal for the regulation of gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the chromatin accessibility profiles generated for liver, muscle, and hypothalamus tissues of this compound cattle through ATAC-seq have provided insights into the temporal changes in this compound’s effects . These studies highlight the importance of considering temporal dynamics when analyzing this compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has shown that high doses of this compound can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular function. For example, in Pakistani-indicine breeds, high or moderate impact variants in signaling pathways such as Wnt and vascular smooth muscle contraction were significantly over-represented, indicating dosage-dependent effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been found to affect metabolic flux and metabolite levels in this compound cattle. For instance, functional enrichment analysis revealed that high or moderate impact variants in pathways like ECM-receptor interaction and Jak-STAT signaling were significantly enriched in dairy and beef purpose Pakistani-indicine cattle breeds . These interactions are crucial for understanding this compound’s role in metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation can influence its activity and function. For example, the identification of regulatory elements in open chromatin regions of this compound cattle has provided insights into how this compound is distributed within different tissues . These findings are essential for understanding the transport mechanisms of this compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the non-uniform topological organization of nucleosomes across the genome and their post-translational modifications reflect a dynamic process that controls chromatin accessibility, influencing this compound’s localization and function . These insights are vital for understanding the subcellular dynamics of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indicine involves several steps, starting from basic organic compounds. One common synthetic route includes the formation of the pyrrolizidine core through cyclization reactions. The process typically involves:
Starting Materials: Simple amines and aldehydes.
Reaction Conditions: Acidic or basic conditions to facilitate cyclization.
Catalysts: Often, metal catalysts like palladium or nickel are used to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and potential toxicity. extraction from natural sources, such as plants in the Boraginaceae family, is a more feasible method. This involves:
Extraction: Using solvents like methanol or ethanol to extract the alkaloid from plant material.
Purification: Techniques such as chromatography are employed to purify this compound from other plant constituents.
Analyse Chemischer Reaktionen
Types of Reactions: Indicine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides, which are often more toxic than the parent compound.
Reduction: Reduction reactions can convert this compound to less toxic forms.
Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
N-oxides: Formed through oxidation.
Reduced Pyrrolizidines: Formed through reduction.
Substituted Pyrrolizidines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Indicine has been studied extensively in various fields:
Chemistry: Used as a model compound to study the reactivity and synthesis of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Explored for its potential anticancer properties, although its toxicity limits its therapeutic use.
Industry: Limited industrial applications due to its toxicity, but it is used in research settings to study natural product synthesis and toxicology.
Vergleich Mit ähnlichen Verbindungen
Indicine is part of a larger group of pyrrolizidine alkaloids, which include:
- Lycopsamine
- Echinatine
- Intermedine
Comparison:
- Lycopsamine and Echinatine: Similar in structure but differ in the position and type of substituents on the pyrrolizidine core.
- Intermedine: Shares a similar core structure but has different functional groups, leading to variations in biological activity and toxicity.
Uniqueness: this compound’s unique combination of functional groups and its specific reactivity profile make it distinct among pyrrolizidine alkaloids. Its ability to form DNA adducts and its potent biological activity highlight its significance in both research and toxicology.
Eigenschaften
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVQRJOGUKCEG-XTWPYSKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197389 | |
| Record name | Indicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-82-0 | |
| Record name | Indicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INDICINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T82SFG1584 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of indicine?
A1: this compound has a molecular formula of C18H25NO6 and a molecular weight of 351.4 g/mol. []
Q2: What is the structural difference between this compound and this compound N-oxide?
A2: this compound N-oxide is characterized by an oxygen atom double-bonded to the nitrogen atom in the pyrrolizidine ring, while this compound exists in its free base form. [, ]
Q3: Can this compound N-oxide be converted to this compound?
A3: Yes, this compound N-oxide is metabolized to this compound in both rabbits and humans. This conversion is catalyzed by the hepatic microsomal fraction and the gut flora. []
Q4: What is the primary mechanism of action of pyrrolizidine alkaloids like this compound?
A4: PAs, including this compound, exert their biological effects through their conversion into reactive pyrrolic metabolites. These metabolites can alkylate cellular macromolecules, including DNA, leading to cytotoxicity. []
Q5: How does the activity of this compound N-oxide compare to this compound?
A5: Interestingly, this compound N-oxide demonstrates superior antitumor activity compared to its free base form, this compound. Studies in mice suggest that the conversion of this compound N-oxide to this compound might not be essential for its antitumor effects. []
Q6: What specific biological targets have been identified for this compound or its metabolites?
A6: Research has shown that pyrrolic metabolites of this compound can bind to thiol groups on hemoglobin. [] Whether similar interactions occur with other proteins relevant to its antitumor activity remains to be investigated.
Q7: Do structural modifications of this compound affect its activity?
A7: Yes, different esterifying acids at the C-9 position of the pyrrolizidine ring can significantly impact the antitumor activity of this compound analogs. For instance, in the P388 lymphocytic leukemia model, some synthetic analogs exhibited greater potency compared to this compound N-oxide. []
Q8: How is this compound N-oxide metabolized in the body?
A8: this compound N-oxide is primarily metabolized to this compound via reduction. This process occurs in both the liver and the gut, with the gut flora playing a significant role in rabbits. []
Q9: How is this compound N-oxide eliminated from the body?
A9: Approximately 40% of the administered dose of this compound N-oxide is excreted unchanged in urine within 24 hours, with an additional 2% excreted as this compound. []
Q10: Are there any drug-drug interactions associated with this compound N-oxide?
A10: Prior treatment with nitrosoureas has been shown to enhance the myelosuppressive toxicity of this compound N-oxide. []
Q11: What are the primary toxicities associated with this compound N-oxide in humans?
A11: Dose-limiting toxicities observed in clinical trials include reversible leukopenia and thrombocytopenia (low white blood cell and platelet counts). Other adverse effects include nausea, vomiting, transient increases in serum creatinine, and alterations in liver enzymes. [, ]
Q12: Does repeated administration of this compound N-oxide impact its toxicity?
A12: Yes, repetitive courses of this compound N-oxide have a cumulative effect on myelosuppression severity. []
Q13: Have any specific pyrrolic metabolites been linked to this compound toxicity?
A13: While specific toxic pyrrolic metabolites haven't been definitively identified, research suggests that dehydro-derivatives of this compound are likely responsible for the observed toxicity, particularly their interaction with thiol groups in vivo. []
Q14: What analytical techniques are used to quantify this compound N-oxide in biological samples?
A14: Gas chromatography-mass spectrometry (GC-MS) [] and differential pulse polarography [] have been successfully employed to quantify this compound N-oxide in biological matrices with high sensitivity.
Q15: What are this compound cattle?
A15: this compound cattle (Bos indicus) are a subspecies of domestic cattle originating from the Indian subcontinent. They are known for their adaptation to hot and humid climates and exhibit distinct physical characteristics compared to taurine cattle (Bos taurus). [, , , , , , , , , ]
Q16: What genetic markers are used to trace this compound ancestry in cattle?
A17: Several genetic markers are employed to track this compound ancestry, including Y-chromosome microsatellites [, , ], mitochondrial DNA (mtDNA) [, ], and single nucleotide polymorphisms (SNPs) distributed across the genome. [, , , , , ]
Q17: How does the level of this compound introgression vary geographically?
A18: In Africa, this compound introgression is more pronounced in East and West Africa, while Southern African breeds typically exhibit lower levels. In China, this compound ancestry decreases from south to north, reflecting historical patterns of cattle introduction and breeding. [, , ]
Q18: How has this compound introgression impacted the genetic diversity of cattle?
A19: Introgression from this compound cattle has contributed to increased genetic diversity in many recipient populations. This diversity is valuable for adaptation to challenging environments and for selection for desirable production traits. [, , ]
Q19: What are some phenotypic traits associated with this compound ancestry in cattle?
A20: this compound cattle are known for their heat tolerance, disease resistance, and characteristic humps. These traits are often observed to varying degrees in crossbred animals, depending on the level of this compound introgression. [, , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


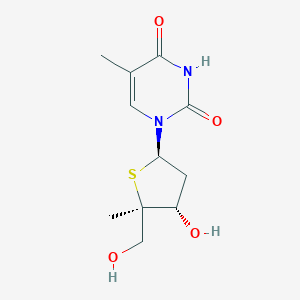

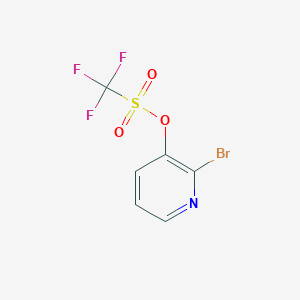
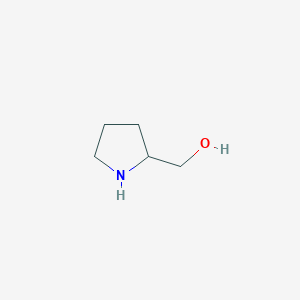

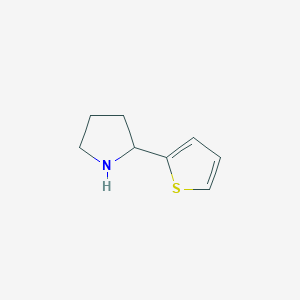
![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
